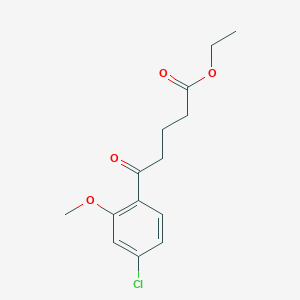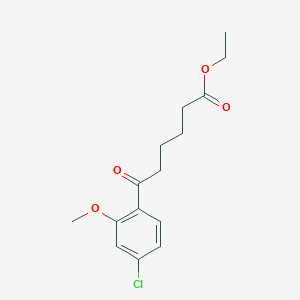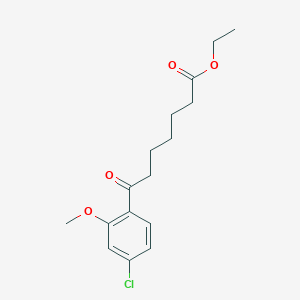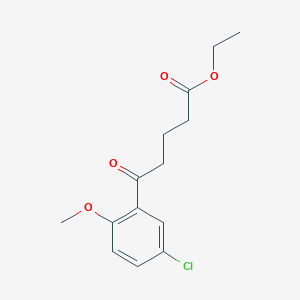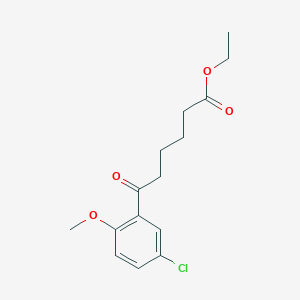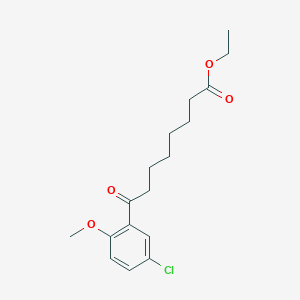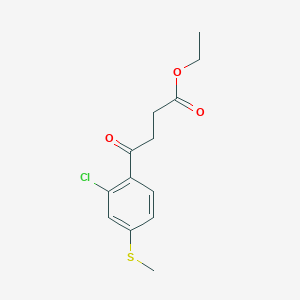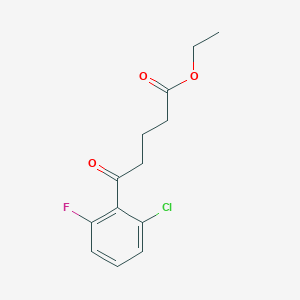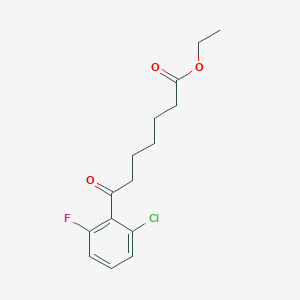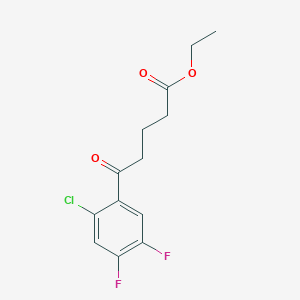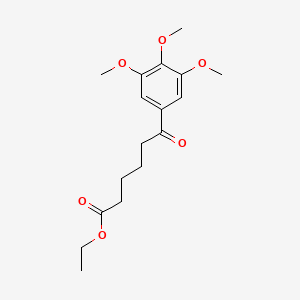
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate, commonly referred to as ECPOH, is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is an aromatic ester that can be used as a reagent in organic synthesis, a catalyst in the production of polymers, and an inhibitor of enzymes. ECPOH has a variety of biochemical and physiological effects, making it a valuable tool for research in areas such as pharmacology, biochemistry, and cell biology.
Applications De Recherche Scientifique
Synthesis of Chalcone Derivatives
Chalcones are a class of compounds that have shown a wide range of pharmacological activities. Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can serve as a precursor for the synthesis of chalcone derivatives. These derivatives exhibit significant antimicrobial , antifungal , anti-mycobacterial , antimalarial , antiviral , anti-inflammatory , antioxidant , antileishmanial , anti-tumor , and anticancer properties . The versatility of chalcones allows for the creation of a variety of analogs and novel heterocycles with pharmaceutical structures.
Antioxidant Applications
The compound can be modified to produce hydroxyl-chalcones, which have been evaluated for their antioxidant effects. These effects are crucial in preventing oxidative stress that can lead to cellular damage. The antioxidant properties of these derivatives have been tested against stable radicals and in preventing lipid peroxidation of human red blood cells and DNA strand breakage .
Biological Activity of Indole Derivatives
Indole derivatives possess a broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities. Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can be used to synthesize various scaffolds of indole, which are important in screening for different pharmacological activities .
Development of Anti-Inflammatory Agents
The anti-inflammatory properties of chalcone and indole derivatives make them candidates for the development of new anti-inflammatory drugs. By synthesizing specific derivatives of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate, researchers can explore their efficacy in treating inflammation-related conditions .
Anticancer Research
Cancer research is one of the most critical areas of application. The compound’s derivatives can be designed to target various stages of cancer cell growth and proliferation. Their ability to act on multiple pathways makes them valuable in developing novel anticancer therapies .
Click Chemistry for Medicinal Applications
Click chemistry is a field that involves synthesizing substances quickly and reliably by joining small units together. Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can be used in click chemistry to create novel compounds with potential medicinal applications, such as lead compounds for drug discovery .
Propriétés
IUPAC Name |
ethyl 6-(2-chlorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMRMJOJURNKID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645862 |
Source


|
| Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
CAS RN |
898759-05-2 |
Source


|
| Record name | Ethyl 2-chloro-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

